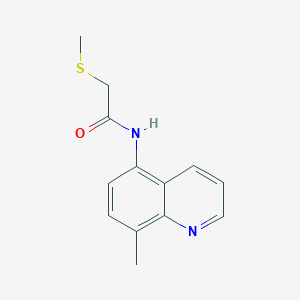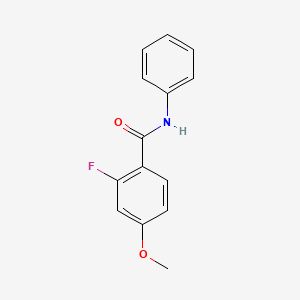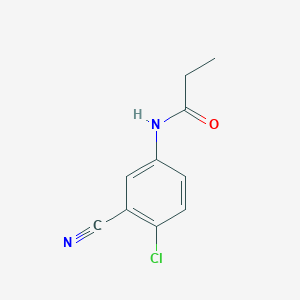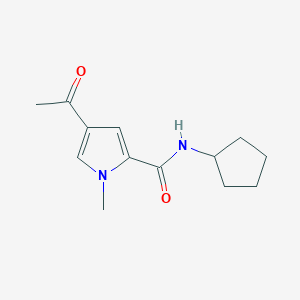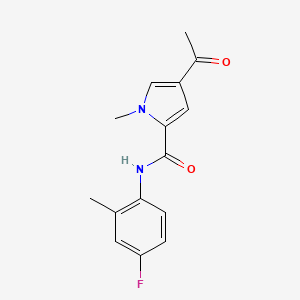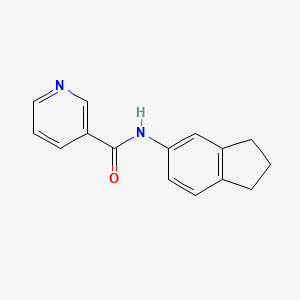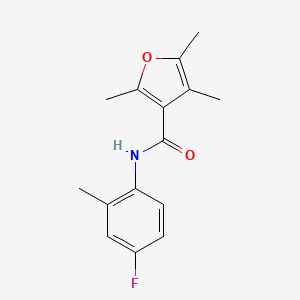
N-(4-fluoro-2-methylphenyl)-2,4,5-trimethylfuran-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-fluoro-2-methylphenyl)-2,4,5-trimethylfuran-3-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound is commonly referred to as "Furafylline" and belongs to the class of methylxanthines. Furafylline has been studied for its potential use in treating various diseases and conditions, including cancer, inflammation, and neurological disorders.
Mecanismo De Acción
The mechanism of action of Furafylline is not fully understood. However, studies have shown that Furafylline can inhibit the activity of certain enzymes, including cytochrome P450 enzymes, which are involved in drug metabolism. Furafylline has also been shown to inhibit the production of certain inflammatory cytokines, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Furafylline has been shown to have several biochemical and physiological effects. Studies have shown that Furafylline can inhibit the activity of certain enzymes involved in drug metabolism, which can lead to increased drug efficacy and decreased drug toxicity. Furafylline has also been shown to inhibit the production of certain inflammatory cytokines, which can lead to decreased inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using Furafylline in lab experiments is its potential as a therapeutic agent for various diseases and conditions. Furafylline has been extensively studied for its potential use in cancer treatment, inflammation, and neurological disorders. However, one of the limitations of using Furafylline in lab experiments is its complex synthesis process, which requires expertise in synthetic organic chemistry.
Direcciones Futuras
There are several future directions for research on Furafylline. One area of research is in cancer treatment, where Furafylline has shown promise in inhibiting the growth of cancer cells and inducing apoptosis. Another area of research is in inflammation, where Furafylline has been shown to inhibit the production of certain inflammatory cytokines. Additionally, Furafylline has been studied for its potential use in treating neurological disorders, such as Alzheimer's disease. Further research is needed to fully understand the mechanism of action of Furafylline and its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis of Furafylline involves several steps, starting with the reaction of 4-fluoro-2-methylphenol with 2,4,5-trimethylfuran-3-carboxylic acid. The resulting product is then subjected to a series of reactions, including esterification, amidation, and reduction, to yield Furafylline. The synthesis of Furafylline is a complex process that requires expertise in synthetic organic chemistry.
Aplicaciones Científicas De Investigación
Furafylline has been extensively studied for its potential use in treating various diseases and conditions. One of the primary areas of research is in cancer treatment. Studies have shown that Furafylline can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Furafylline has also been studied for its potential use in treating inflammation and neurological disorders.
Propiedades
IUPAC Name |
N-(4-fluoro-2-methylphenyl)-2,4,5-trimethylfuran-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO2/c1-8-7-12(16)5-6-13(8)17-15(18)14-9(2)10(3)19-11(14)4/h5-7H,1-4H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHQSVISRSXMCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)NC(=O)C2=C(OC(=C2C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluoro-2-methylphenyl)-2,4,5-trimethylfuran-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-oxo-2-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)ethyl]pyridin-2-one](/img/structure/B7472551.png)
![N-[[1-[(2-chlorophenyl)methyl]-3-phenylpyrazol-4-yl]methyl]-N-methylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B7472553.png)
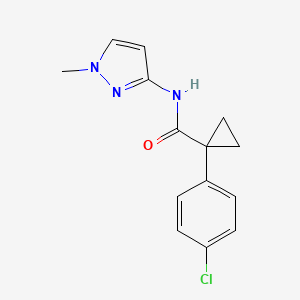
![2-[(4-Methylpiperidin-1-yl)methyl]phthalazin-1-one](/img/structure/B7472570.png)
